Propanoic acid--(2R,3S)-3-chlorooxan-2-ol (1/1)
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Overview
Description
Propanoic acid–(2R,3S)-3-chlorooxan-2-ol (1/1) is an organic compound that features a propanoic acid moiety linked to a 3-chlorooxan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid–(2R,3S)-3-chlorooxan-2-ol typically involves the reaction of propanoic acid derivatives with 3-chlorooxan-2-ol under controlled conditions. One common method involves the esterification of propanoic acid followed by a nucleophilic substitution reaction to introduce the chloro group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid–(2R,3S)-3-chlorooxan-2-ol undergoes several types of chemical reactions, including:
- **Oxidation
Properties
CAS No. |
61092-51-1 |
---|---|
Molecular Formula |
C8H15ClO4 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(2R,3S)-3-chlorooxan-2-ol;propanoic acid |
InChI |
InChI=1S/C5H9ClO2.C3H6O2/c6-4-2-1-3-8-5(4)7;1-2-3(4)5/h4-5,7H,1-3H2;2H2,1H3,(H,4,5)/t4-,5+;/m0./s1 |
InChI Key |
YMPQGPMCQWXDEP-UYXJWNHNSA-N |
Isomeric SMILES |
CCC(=O)O.C1C[C@@H]([C@@H](OC1)O)Cl |
Canonical SMILES |
CCC(=O)O.C1CC(C(OC1)O)Cl |
Origin of Product |
United States |
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